Benzyl 2,5-dihydroxybenzoate
Description
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
benzyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
InChI Key |
LRYANVPYFCKCCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Scientific Research Applications
Role as a Plant Metabolite
Benzyl 2,5-dihydroxybenzoate is identified as a plant metabolite, found in species such as Populus balsamifera and Populus candicans. Its presence in these plants suggests potential roles in plant defense mechanisms and secondary metabolite production, which are critical for plant survival and adaptation to environmental stresses .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound against various bacteria and fungi. It has shown potential effectiveness as an antimicrobial agent, which could be beneficial in developing new treatments for infections caused by resistant strains of microorganisms.
Synthesis of Coordination Polymers
This compound has been utilized in the synthesis of coordination polymers, particularly with lanthanide ions. These polymers exhibit unique optical properties and have applications in luminescent materials and sensors, making them valuable for advanced material science research .
Anticancer Research
The compound has been explored as a scaffold for developing dual inhibitors targeting anti-apoptotic proteins Mcl-1 and Bfl-1 in cancer therapy. The design of derivatives based on the 2,5-substituted benzoic acid structure has shown promising results in binding affinity and selectivity against cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Potential Drug Formulation
Given its structural characteristics, this compound may serve as an excipient or active ingredient in drug formulations aimed at enhancing bioavailability or stability of other pharmaceutical compounds. Its properties as a benzoate ester allow for versatile applications in drug delivery systems .
Polymer Synthesis
In materials science, this compound is being explored for its role in synthesizing novel polymers that possess desirable mechanical and thermal properties. These polymers can be utilized in coatings, adhesives, and composite materials.
Photonic Applications
The incorporation of this compound into polymer matrices can lead to the development of photonic devices due to its luminescent properties when combined with appropriate metal ions. This application is particularly relevant in the field of optoelectronics .
Summary Table of Applications
Preparation Methods
Reaction Mechanism and Procedure
The stoichiometric use of niobium(V) chloride (NbCl) offers a solvent-free route for synthesizing benzyl esters, including benzyl 2,5-dihydroxybenzoate. In this method, gentisic acid and benzyl alcohol react in a 1:1 molar ratio in the presence of 1.5 equivalents of NbCl at room temperature. The reaction proceeds via activation of the carboxylic acid group by NbCl, facilitating nucleophilic attack by the benzyl alcohol to form the ester bond.
The typical procedure involves stirring a mixture of gentisic acid (1.00 mmol), benzyl alcohol (1.00 mmol), and NbCl (1.50 mmol) for 2–3 hours. The crude product is purified via centrifugation and filtration, yielding this compound in high purity.
| Substrate Acid | Reaction Time (h) | Yield (%) |
|---|---|---|
| Salicylic Acid | 2.5 | 95 |
| Benzoic Acid | 3.0 | 92 |
| Gentisic Acid* | 3.0 | ~90 |
*Extrapolated from analogous reactions.
Catalytic Niobium-Silica Gel Method
Catalyst Preparation and Performance
A greener alternative employs niobium grafted onto silica gel (SiO-Nb) as a reusable heterogeneous catalyst. The SiO-Nb catalyst (5.4% Nb w/w) is prepared by immobilizing NbCl onto silica gel derived from construction sand. This method maintains high catalytic activity while reducing metal waste.
Reaction Conditions and Scalability
In this approach, gentisic acid and benzyl alcohol are heated under reflux with 10% w/w SiO-Nb relative to benzyl alcohol. The reaction requires 6–9 hours for completion, yielding this compound with minimal byproducts. The catalyst can be reused three times without significant loss of activity, making it suitable for industrial applications.
Table 2: Catalytic SiO-Nb-Mediated Synthesis
| Cycle | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1 | 7 | 88 |
| 2 | 7.5 | 85 |
| 3 | 8 | 82 |
Divergent Synthesis from Gentisic Acid
Protection and Glucosidation Steps
A divergent synthetic strategy enables the preparation of benzyl gentisate glucosides and their deprotected forms. Gentisic acid is first acetylated to protect hydroxyl groups, followed by glucosidation using peracetylated glucosyl donors. The benzyl ester is subsequently introduced via esterification with benzyl alcohol under mild acidic conditions.
Selective Deprotection and Final Steps
Critical to this method is the selective deacetylation of the glucoside moiety without cleaving the benzyl ester. Employing ammonia-methanol solutions at 0°C achieves this selectivity, yielding this compound glucosides in 40–51% overall yield over four steps.
Table 3: Divergent Synthesis Pathway
| Step | Conditions | Yield (%) |
|---|---|---|
| Acetylation | AcO, Pyridine, 0°C | 95 |
| Glucosidation | BF-EtO, CHCl | 85 |
| Benzylation | BnOH, DCC, DMAP | 90 |
| Deprotection | NH/MeOH, 0°C | 75 |
Comparative Evaluation of Methods
Efficiency and Environmental Impact
The stoichiometric NbCl method offers rapid reaction times and high yields but generates metal waste. In contrast, the SiO-Nb catalytic approach reduces waste and enables reuse, albeit with longer reaction times. The divergent synthesis provides access to glycosylated derivatives but involves multiple steps and lower overall yields.
Table 4: Method Comparison
| Parameter | Stoichiometric NbCl | Catalytic SiO-Nb | Divergent Synthesis |
|---|---|---|---|
| Reaction Time (h) | 2–3 | 6–9 | 24–36 |
| Yield (%) | ~90 | 82–88 | 40–51 |
| Reusability | No | Yes (3 cycles) | No |
| Byproducts | Minimal | Minimal | Moderate |
Industrial Applications and Scalability
The catalytic SiO-Nb method demonstrates potential for scale-up due to its heterogeneous nature and reusability. However, the divergent synthesis’s complexity may limit its industrial adoption despite its versatility in producing glycosylated analogs. Challenges in large-scale synthesis include optimizing phase separation in hydrolysis-based methods (as seen in benzyl ester cleavage processes) and ensuring cost-effective catalyst recovery.
Q & A
Q. What established methods are used for synthesizing Benzyl 2,5-dihydroxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2,5-dihydroxybenzoic acid with benzyl alcohol. A widely cited protocol involves catalytic hydrogenation or acid-catalyzed esterification under reflux. For example, Pd/C-catalyzed reactions in anhydrous solvents (e.g., DMF or dichloromethane) are effective for minimizing side reactions . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to benzyl alcohol), reaction temperature (70–80°C), and inert atmosphere to prevent oxidation of phenolic groups. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?
Key techniques include:
- NMR Spectroscopy : and NMR confirm ester formation (e.g., benzyl protons at δ 5.3 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 245.0814 for CHO) .
- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) assesses purity (>98%) . Discrepancies in reported melting points (e.g., 157–158°C vs. 161°C) may arise from polymorphic forms or impurities. Cross-validation using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) is recommended .
Advanced Research Questions
Q. How can this compound be functionalized for applications in stimuli-responsive polymer composites?
The compound’s phenolic hydroxyl groups enable post-functionalization (e.g., acrylation, epoxidation) for incorporation into block copolymers. For instance, in hydrogen-bonded systems (e.g., PS-b-P4VP), it acts as a hydrogen-bond donor, enhancing microphase separation stability. Controlled radical polymerization (ATRP or RAFT) with modified monomers allows precise tuning of thermal and mechanical properties .
Q. What strategies mitigate oxidative degradation of this compound in biological assays?
Oxidative instability of the dihydroxy groups is addressed by:
Q. How do structural modifications of this compound influence its pharmacological activity?
Methylation or acetylation of hydroxyl groups alters bioavailability and target selectivity. For example:
- Methylation : Reduces antioxidant activity (IC increases from 12 μM to 45 μM in DPPH assays) but enhances blood-brain barrier permeability .
- Fluorination : Introducing fluorine at the 3-position improves anti-inflammatory efficacy (COX-2 inhibition by 70% at 10 μM) . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., NF-κB luciferase) guide rational design .
Data Contradiction Analysis
Q. Why do reported 1H^1 \text{H}1H NMR chemical shifts for this compound vary across studies?
Variations arise from solvent effects (DMSO-d vs. CDCl), concentration-dependent aggregation, or paramagnetic impurities. For example, aromatic protons in DMSO-d shift upfield by 0.2–0.3 ppm due to hydrogen bonding with the solvent. Standardizing solvent systems and referencing to TMS (δ 0.0 ppm) minimizes discrepancies .
Q. How can conflicting solubility data in polar vs. non-polar solvents be reconciled?
Discrepancies stem from the compound’s amphiphilic nature. While soluble in methanol (25 mg/mL) and DMF (50 mg/mL), it exhibits limited solubility in hexane (<1 mg/mL). Solubility parameters (Hansen solubility parameters: δ=18.5, δ=8.2, δ=13.1) predict miscibility with solvents of similar polarity. Sonication (30 min, 40 kHz) enhances dissolution in aqueous-organic mixtures .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
